7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a methoxy group at the 7th position and a 2-methoxybenzoyl group at the 3rd position of the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one typically involves the condensation of 7-methoxycoumarin with 2-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-3-(2-hydroxybenzoyl)-2H-chromen-2-one
- 7-methoxy-3-(2-chlorobenzoyl)-2H-chromen-2-one
- 7-methoxy-3-(2-nitrobenzoyl)-2H-chromen-2-one
Uniqueness
7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one is unique due to the presence of both methoxy groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the chromen-2-one core structure can result in distinct properties compared to other similar compounds.
Biological Activity
7-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one, a coumarin derivative, has garnered attention for its diverse biological activities, including potential anticancer, antimicrobial, and antioxidant properties. This article synthesizes current research findings regarding its biological activity, focusing on mechanisms of action, efficacy against various cell lines, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features two methoxy groups that influence its reactivity and biological activity. The structural formula can be represented as follows:
Unique Features
The presence of both methoxy groups in the structure enhances its solubility and reactivity compared to other coumarin derivatives, making it a promising candidate for further pharmacological studies.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of the compound against selected cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
B16-F10 | 10.4 ± 0.2 |
HT29 | 10.9 ± 0.5 |
Hep G2 | 8.8 ± 0.4 |
These values indicate that the compound effectively inhibits cell growth, with the lowest IC50 observed in Hep G2 cells .
The mechanism by which this compound exerts its anticancer effects involves multiple pathways:
- Enzyme Inhibition : It may inhibit specific enzymes crucial for cancer cell proliferation.
- Receptor Modulation : Interactions with surface receptors can alter signaling pathways that promote cell survival.
- Gene Expression Alteration : The compound may influence the expression of genes involved in apoptosis and cell cycle regulation .
Antimicrobial Activity
This compound has also shown notable antimicrobial properties. It was tested against various bacterial strains, with the following results:
- Staphylococcus pneumoniae : High activity
- Pseudomonas aeruginosa : Moderate activity
- Bacillus subtilis : Moderate activity
- Salmonella panama : Low activity
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is significant for its potential therapeutic applications in diseases where oxidative damage is a contributing factor.
Comparative Studies
When compared to similar compounds, such as 7-methoxy-3-(2-hydroxybenzoyl)-2H-chromen-2-one and 7-methoxy-3-(2-chlorobenzoyl)-2H-chromen-2-one, this compound demonstrates superior biological activity due to its unique substitution pattern on the chromen-2-one core structure .
Summary of Findings
Compound | Activity Type | Effectiveness |
---|---|---|
This compound | Anticancer | High |
7-methoxy-3-(2-hydroxybenzoyl)-2H-chromen-2-one | Anticancer | Moderate |
7-methoxy-3-(2-chlorobenzoyl)-2H-chromen-2-one | Anticancer | Moderate |
Case Studies
In a study assessing the cytotoxic effects of various coumarin derivatives, it was found that this compound exhibited apoptosis rates between 40% and 85% across different cancer cell lines. Notably, it induced significant cell-cycle arrest in the G0/G1 phase, indicating its potential as an effective anticancer agent .
Properties
IUPAC Name |
7-methoxy-3-(2-methoxybenzoyl)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-21-12-8-7-11-9-14(18(20)23-16(11)10-12)17(19)13-5-3-4-6-15(13)22-2/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHVGWVXZVTDNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.